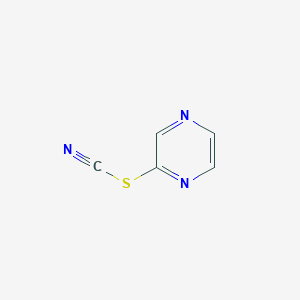

Pyrazin-2-yl thiocyanate

CAS No.:

Cat. No.: VC1164361

Molecular Formula: C5H3N3S

Molecular Weight: 137.16g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H3N3S |

|---|---|

| Molecular Weight | 137.16g/mol |

| IUPAC Name | pyrazin-2-yl thiocyanate |

| Standard InChI | InChI=1S/C5H3N3S/c6-4-9-5-3-7-1-2-8-5/h1-3H |

| Standard InChI Key | UEVKDUVDGRVGTB-UHFFFAOYSA-N |

| SMILES | C1=CN=C(C=N1)SC#N |

| Canonical SMILES | C1=CN=C(C=N1)SC#N |

Introduction

Chemical Structure and Fundamental Properties

Pyrazin-2-yl thiocyanate (C₅H₃N₃S) is an organic compound with a molecular weight of 137.16 g/mol. The structure consists of a pyrazine ring (a six-membered aromatic heterocycle containing two nitrogen atoms at the 1,4-positions) with a thiocyanate group (-SCN) attached at the 2-position. This structural arrangement creates a molecule with interesting electronic and steric properties due to the electron-withdrawing nature of both the pyrazine ring and the thiocyanate moiety.

The compound can be represented by several chemical identifiers:

-

IUPAC Name: pyrazin-2-yl thiocyanate

-

Standard InChI: InChI=1S/C5H3N3S/c6-4-9-5-3-7-1-2-8-5/h1-3H

-

SMILES Notation: C1=CN=C(C=N1)SC#N

The chemical structure features three hydrogen atoms, three nitrogen atoms (two in the pyrazine ring and one in the thiocyanate group), and one sulfur atom acting as a linking unit between the pyrazine ring and the cyanide portion of the thiocyanate functionality.

| Property | Value |

|---|---|

| Molecular Formula | C₅H₃N₃S |

| Molecular Weight | 137.16 g/mol |

| Physical State | Solid (at standard conditions) |

| Structure | Pyrazine ring with thiocyanate at 2-position |

| Canonical SMILES | C1=CN=C(C=N1)SC#N |

| PubChem Compound ID | 817697 |

Structural Comparison with Related Compounds

Pyrazin-2-yl thiocyanate shares structural similarities with other pyrazine derivatives, particularly those with substituents at the 2-position. Comparing it with pyrazin-2-yl chloroformate (C₅H₃ClN₂O₂, MW: 158.54 g/mol) reveals interesting differences in reactivity and potential applications. While pyrazin-2-yl chloroformate contains a chloroformate group (-OC(=O)Cl) that makes it highly reactive in nucleophilic substitution reactions, pyrazin-2-yl thiocyanate features a thiocyanate group that exhibits different chemical behavior but maintains significant electrophilic character.

The thiocyanate group in pyrazin-2-yl thiocyanate plays a crucial role in its chemical behavior. Unlike other functional groups attached to pyrazine, the thiocyanate moiety introduces unique electronic effects and potential coordination capabilities. This is particularly relevant when compared to 1-(pyrazin-2-yl)pyridin-2(1H)-one, which has been studied in coordination chemistry with metal ions like Cd(II) .

Chemical Reactivity and Functional Group Behavior

The reactivity of pyrazin-2-yl thiocyanate is governed by both the pyrazine ring and the thiocyanate functional group. The pyrazine component provides an electron-deficient aromatic system that influences the reactivity of the attached thiocyanate group.

The thiocyanate moiety itself exhibits ambident nucleophilicity, meaning it can potentially react through either the sulfur or nitrogen atom depending on reaction conditions and the nature of the electrophile. This characteristic makes pyrazin-2-yl thiocyanate a versatile reagent in various transformations.

From studies on related compounds, we can infer that pyrazin-2-yl thiocyanate may participate in:

-

Coordination chemistry with transition metals (possibly through both the pyrazine nitrogen atoms and the thiocyanate group)

-

Nucleophilic addition reactions

-

Rearrangements typical of thiocyanates

-

Conversion to other sulfur-containing functional groups

Research on the reactivity of ruthenium complexes with tetrazines and thiocyanate anions suggests that metal coordination can significantly influence the reactivity of heterocyclic-thiocyanate compounds . The rate of reaction with thiocyanate appears to be intermediate between that of cyanate and selenocyanate, reflecting the influence of chalcogen size on reaction kinetics.

Spectroscopic and Analytical Characteristics

Analytical characterization of pyrazin-2-yl thiocyanate would typically employ a combination of spectroscopic techniques:

-

NMR Spectroscopy: ¹H NMR would show signals for the three aromatic protons of the pyrazine ring, with characteristic coupling patterns. ¹³C NMR would reveal the carbon signals of the pyrazine ring and the distinctive signal for the thiocyanate carbon.

-

IR Spectroscopy: Expected to show characteristic absorption bands for:

-

C≡N stretching of the thiocyanate group (typically around 2150-2180 cm⁻¹)

-

C=N and C=C stretching of the pyrazine ring

-

C-S stretching vibrations

-

-

UV-Visible Spectroscopy: Based on data from related compounds, pyrazin-2-yl thiocyanate likely exhibits absorption maxima in the UV region, potentially around 350-400 nm, similar to what has been observed for thiocyanate reactions with ruthenium complexes containing pyridyl tetrazines .

-

Mass Spectrometry: Would provide the molecular ion peak at m/z 137 corresponding to the molecular weight, along with fragmentation patterns characteristic of pyrazine derivatives and thiocyanate-containing compounds.

Applications in Coordination Chemistry

One of the most promising applications for pyrazin-2-yl thiocyanate lies in coordination chemistry. The compound contains multiple potential coordination sites:

-

The nitrogen atoms of the pyrazine ring

-

The sulfur atom of the thiocyanate group

-

The nitrogen atom of the thiocyanate group

This makes it potentially valuable as a multi-dentate ligand for constructing coordination polymers and metal complexes with interesting structural and functional properties. For comparison, related compounds like 1-(pyrazin-2-yl)pyridin-2(1H)-one have been used to create two-dimensional sheet coordination polymers with cadmium(II), where both the heterocyclic ligand and thiocyanate anions connect adjacent metal ions .

The search results indicate that when thiocyanate anions and pyrazine-containing ligands are combined in coordination compounds, they can generate extended structures with interesting properties such as fluorescence. For instance, the coordination polymer [Cd(μ-C₉H₇N₃O)(μ-NCS)₂]ₙ exhibits fluorescent emission in the solid state, albeit weaker than the free ligand due to π-π stacking interactions and coordination effects .

Comparative Analysis with Other Chalcogenocyanates

Pyrazin-2-yl thiocyanate belongs to the broader family of heterocyclic chalcogenocyanates, which includes analogs containing oxygen (cyanates) and selenium (selenocyanates). Based on the information about chalcogenocyanate reactivity , we can construct a comparative analysis:

| Property | Pyrazin-2-yl Cyanate | Pyrazin-2-yl Thiocyanate | Pyrazin-2-yl Selenocyanate |

|---|---|---|---|

| Reactivity | Highest | Intermediate | Lowest |

| Stability | Lowest | Intermediate | Highest |

| Reaction Rate (comparative) | Fast | Moderate | Slow |

| UV-vis Absorption (approximate) | 370-385 nm | 350-400 nm | ~375 nm |

This trend in reactivity correlates with the size of the chalcogen atom (O < S < Se), with the smaller oxygen atom leading to more reactive cyanate derivatives and the larger selenium resulting in more stable but less reactive selenocyanates .

Analytical Applications and Detection Methods

Pyrazin-2-yl thiocyanate may serve as an analytical reagent due to its structural features. The thiocyanate group is known for forming colored complexes with certain metal ions, which could be exploited in analytical chemistry for detection and quantification purposes.

For the analysis of pyrazin-2-yl thiocyanate itself, high-performance liquid chromatography (HPLC) coupled with UV detection would be suitable given the compound's aromatic nature. Mass spectrometry, particularly with electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), would provide sensitive and specific detection.

The compound's potential fluorescence properties, inferred from related pyrazine derivatives, might also be utilized in analytical applications, although coordination to metal ions could modulate these properties, as observed with 1-(pyrazin-2-yl)pyridin-2(1H)-one .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume